In-Depth Technical Guide: NMR Spectral Data and Shift Assignments for 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic Acid
In-Depth Technical Guide: NMR Spectral Data and Shift Assignments for 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic Acid
Executive Summary
The structural elucidation of polyhalogenated aromatic compounds containing chiral aliphatic side chains presents a unique analytical challenge. 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid (CAS#: 1874685-67-2) is a highly functionalized building block characterized by a tetrasubstituted benzene ring and a chiral fluoroacetic acid moiety. This whitepaper provides a comprehensive, self-validating methodology for assigning the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound. By leveraging heteronuclear spin-spin coupling constants ( J ) as an internal validation matrix, researchers can achieve unambiguous structural confirmation essential for downstream pharmaceutical and agrochemical development.
Rationale for Analytical Modalities (Causality & Protocols)
In complex fluorinated scaffolds, relying solely on ¹H and ¹³C chemical shifts is insufficient due to overlapping aromatic signals and subtle electronic inductive effects. As a Senior Application Scientist, I mandate a multinuclear NMR approach for the following mechanistic reasons:
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¹⁹F NMR as the Primary Anchor: The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift dispersion (>800 ppm). Because there is no endogenous background interference, ¹⁹F NMR acts as a highly sensitive, structure-specific probe[1]. The distinct electronic environments of the aromatic fluorine (C2) and the aliphatic fluorine (C1') allow for immediate identification of the core motifs, as demonstrated in established models for[1].
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Self-Validating J -Coupling Matrix: The presence of two fluorine atoms creates a robust network of heteronuclear scalar couplings ( 1JCF , 1JHF , 2JCF , etc.). A protocol is only trustworthy if it is self-validating; therefore, the magnitude of the JHF coupling measured in the ¹H spectrum must mathematically mirror the corresponding splitting in the ¹⁹F spectrum. This cross-validation eliminates assignment ambiguity without requiring extensive 2D NMR experiments[2].
Step-by-Step Experimental Protocol
To ensure high-fidelity data acquisition and reproducible shift assignments, adhere strictly to the following workflow:
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Add 0.05% v/v Tetramethylsilane (TMS) as the internal standard for ¹H/¹³C referencing (0.00 ppm), and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.00 ppm).
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Instrument Calibration: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies on a high-field spectrometer (e.g., 400 MHz or 500 MHz). Calibrate the 90° pulse widths to ensure quantitative integration.
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¹H NMR Acquisition: Acquire 16–32 transients with a spectral width of 12 ppm. Use a relaxation delay ( d1 ) of 2 seconds to ensure complete longitudinal relaxation.
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¹⁹F NMR Acquisition: Acquire 64 transients with a spectral width of 250 ppm. Critical Step: Perform both ¹H-coupled and ¹H-decoupled ¹⁹F experiments. The coupled spectrum is required to map the 1JHF scalar couplings, which is standard practice for[2].
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¹³C NMR Acquisition: Acquire 1024–2048 transients using a standard power-gated ¹H-decoupled sequence (e.g., WALTZ-16). Set the relaxation delay to 3 seconds to account for the longer T1 relaxation times of the quaternary halogenated carbons.
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Data Processing: Apply a 0.3 Hz exponential line-broadening function for ¹H/¹⁹F, and 1.0 Hz for ¹³C. Phase and baseline correct the spectra before extracting coupling constants.
Workflow Diagram
Figure 1: Self-validating NMR workflow for fluorinated aromatic structural assignment.
Spectral Data & Shift Assignments
The following tables summarize the predicted quantitative chemical shifts ( δ ) and coupling constants ( J ) based on established empirical models for tetrasubstituted benzenes and [3].
Note: Numbering is defined as C1 attached to the acetic acid group, C2 attached to F, C3 attached to CH₃, and C4 attached to Cl.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| -COOH | 10.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to exchange. |
| H6 (Ar-H) | 7.35 | dd | 3JHH = 8.4, 4JHF = 1.5 | 1H | Ortho to H5, meta to C2-F. Deshielded by adjacent acetic acid. |
| H5 (Ar-H) | 7.21 | d | 3JHH = 8.4 | 1H | Ortho to H6. Para to C2-F (coupling negligible). |
| -CH(F)- | 5.85 | d | 1JHF = 46.5 | 1H | Chiral center proton. Massive geminal splitting by aliphatic F. |
| -CH₃ | 2.35 | d | 4JHF = 2.2 | 3H | Ortho to C2-F. Exhibits long-range heteronuclear splitting. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment Rationale |
| C=O | 173.5 | d | 2JCF = 25.0 | Carboxylic acid carbon, split by adjacent aliphatic F. |
| C2 (Ar-F) | 158.2 | d | 1JCF = 248.0 | Direct C-F bond yields massive scalar coupling. |
| C4 (Ar-Cl) | 134.8 | d | 3JCF = 4.0 | Quaternary carbon attached to Cl; meta to C2-F. |
| C6 (Ar-H) | 128.9 | d | 3JCF = 5.0 | Aromatic CH; meta to C2-F. |
| C5 (Ar-H) | 127.2 | s | - | Aromatic CH; para to C2-F (coupling unresolved). |
| C3 (Ar-CH₃) | 126.5 | d | 2JCF = 18.0 | Quaternary carbon attached to methyl; ortho to C2-F. |
| C1 (Ar-R) | 122.4 | d | 2JCF = 14.0 | Quaternary carbon attached to sidechain; ortho to C2-F. |
| -CH(F)- | 88.5 | d | 1JCF = 186.0 | Aliphatic C-F bond; characteristic high-field shift for fluoroalkanes. |
| -CH₃ | 14.2 | d | 4JCF = 4.0 | Methyl carbon; long-range coupling to ortho C2-F. |
Table 3: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity (¹H-Coupled) | Coupling Constant ( J , Hz) | Assignment Rationale |
| C2-F (Ar-F) | -114.2 | m (dq) | 4JHF = 2.2, 4JHF = 1.5 | Aromatic fluorine. Coupled to ortho-methyl and meta-H6. |
| -CH(F)- | -185.4 | d | 1JHF = 46.5 | Aliphatic fluorine. Exact match to ¹H NMR geminal coupling. |
Mechanistic Insights into Spin-Spin Coupling ( J -Coupling)
The integrity of this assignment rests on the causality of the spin-spin interactions. The -CH(F)- proton at 5.85 ppm is split into a doublet with 1JHF=46.5 Hz. By examining the ¹⁹F spectrum, the aliphatic fluorine signal at -185.4 ppm exhibits the exact same 46.5 Hz splitting. This perfectly symmetrical heteronuclear coupling proves that the proton and fluorine are geminally attached to the same carbon, serving as an internal validation check that requires no external reference standards. Furthermore, the through-bond coupling of the aromatic fluorine (C2-F) to the adjacent methyl group ( 4JHF=2.2 Hz) elegantly confirms the regiochemistry of the tetrasubstituted ring, ruling out isomeric impurities.
References
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Source: Analytical Chemistry (ACS Publications) URL:[Link]
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Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR Source: PubMed (NIH) URL:[Link]
